molecular formula C14H13NO4S B8313767 Ethyl 2-(3-carboxyphenyl)-4-methyl-5-thiazolecarboxylate

Ethyl 2-(3-carboxyphenyl)-4-methyl-5-thiazolecarboxylate

Cat. No.: B8313767
M. Wt: 291.32 g/mol
InChI Key: VQDGFLHUGYQTQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-carboxyphenyl)-4-methyl-5-thiazolecarboxylate is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)benzoic acid

InChI

InChI=1S/C14H13NO4S/c1-3-19-14(18)11-8(2)15-12(20-11)9-5-4-6-10(7-9)13(16)17/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

VQDGFLHUGYQTQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

720 mg of 3-Thiocarbamoylbenzoic acid was suspended in 10 ml of dioxane, 720 mg of ethyl 2-chloroacetoacetate was added thereto, and the mixture was heated at 90° C. for 18 hours. After the reaction mixture was cooled, the resulting crystal was collected from the suspension by filtration and recrystallized from 20 ml of ethanol and a small amount of water to give 735 mg of ethyl 2-(3-carboxyphenyl)-4-methyl-5-thiazolecarboxylate (yield: 63%). 290 mg of the crystal was dissolved in 5 ml of 1N sodium hydroxide, and the mixture was heated at 60° C. for one hour. After the completion of the reaction, the reaction mixture was neutralized with 1N hydrochloric acid. The resulting crystal was collected by filtration and recrystallized from a 80% aqueous ethanol solution to give 258 mg of 2-(3-carboxyphenyl)-4-methyl-5-thiazolecarboxylic acid (yield: 83%).
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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